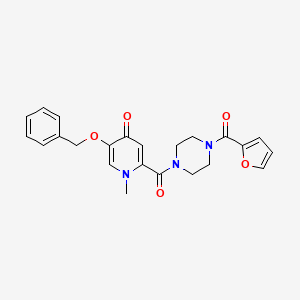

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Description

Properties

IUPAC Name |

2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-24-15-21(31-16-17-6-3-2-4-7-17)19(27)14-18(24)22(28)25-9-11-26(12-10-25)23(29)20-8-5-13-30-20/h2-8,13-15H,9-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMNZHVJZYDBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one typically involves multiple steps:

Formation of the Benzyloxy Group: The initial step often involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base such as sodium hydride.

Pyridine Ring Construction: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors like 2-acetylpyridine.

Piperazine Derivative Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a carbonyl-containing compound.

Furan-2-carbonyl Group Addition: The furan-2-carbonyl group is incorporated via an acylation reaction, typically using furan-2-carbonyl chloride in the presence of a base.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized aromatic and heterocyclic systems.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, particularly in treating diseases where modulation of specific biological pathways is beneficial. Its structure suggests it could interact with enzymes or receptors involved in disease processes.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to inhibition or activation of the target, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Core Structure Variations

- Pyridin-4-one vs. Pyrimidin-4-one: The target compound’s pyridinone core is structurally distinct from pyrimidinone derivatives (e.g., compound 51 in ). Pyrimidinones often exhibit enhanced metabolic stability but reduced hydrogen-bonding capacity compared to pyridinones .

- Piperazine vs. Imidazole/Nitroimidazole : The 4-(furan-2-carbonyl)piperazine group in the target compound contrasts with nitroimidazole moieties (e.g., in ), which confer antiproliferative and anti-HIV activity .

Substituent Effects

- Benzyloxy Group: Common in pyridinone derivatives (e.g., ) for enhancing membrane permeability. However, its presence in the target compound may reduce solubility compared to methoxy or hydroxyl analogs .

- Furan-2-carbonyl vs.

Pharmacological Activity Comparison

- Antioxidant/Iron Chelation: Pyridin-4-ones with hydroxymethyl or iminomethyl groups (e.g., IIa, IIb in ) show iron-chelating properties, useful in treating iron overload disorders. The target compound’s piperazine-furan substituent may reduce this activity .

- Antiproliferative/Anti-HIV : Nitroimidazole derivatives () exhibit dual antiproliferative and anti-HIV effects, attributed to nitro group redox activity. The target compound lacks this functionality .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Biological Activity

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyridine ring, a piperazine moiety, and a furan-2-carbonyl group. Its molecular formula is C22H20N2O6, with a molecular weight of 408.41 g/mol. The compound is notable for its potential as an inhibitor of various biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been identified as a promising inhibitor of the RNA-dependent RNA polymerase (RDRP) protein of SARS-CoV-2 through computational drug repurposing strategies. This suggests that it may play a role in the treatment of COVID-19.

Antimicrobial Activity

In addition to its antiviral properties, there is evidence that derivatives of this compound exhibit antimicrobial activity. Research has shown that similar piperazine derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 µg/mL, indicating significant antibacterial potential .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with viral replication processes by inhibiting key enzymes involved in the viral life cycle.

- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

Data Tables

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Antiviral | RNA-dependent RNA polymerase | Inhibition of viral replication | |

| Antimicrobial | Various bacteria | MIC: 3.12 - 12.5 µg/mL |

Case Studies

- Antiviral Efficacy Against SARS-CoV-2 :

- A computational study identified the compound as a potential inhibitor of RDRP, suggesting its application in COVID-19 treatment strategies.

- Antibacterial Testing :

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for preparing 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one?

- Answer : The synthesis involves sequential coupling of the benzyloxy-pyridinone core with the furan-2-carbonyl-piperazine moiety. Critical steps include:

- Anhydrous conditions : Use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen to prevent hydrolysis of reactive intermediates .

- Catalysts : Amide bond formation may require coupling agents such as HATU or EDCI, with dimethylaminopyridine (DMAP) as a base .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and intermediate purity .

- Key data : Yields typically range from 40–70%, with purity confirmed via NMR (δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]+ at m/z 490–500) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- Answer : A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the pyridinone ring (e.g., δ 160–170 ppm for carbonyl carbons) and piperazine connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C25H24N3O5) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How can researchers initially assess the biological activity of this compound?

- Answer : Preliminary screening involves:

- In vitro assays : Test against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding assays .

- Solubility profiling : Measure in PBS or DMSO to determine working concentrations for cellular assays .

- Cytotoxicity : MTT or CellTiter-Glo assays in HEK293 or HeLa cells to establish IC50 values .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound in multi-step syntheses?

- Answer : Key strategies include:

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or preparative HPLC for intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of piperazine intermediates .

Q. How should researchers resolve contradictions in reported biological activity data for similar piperazine derivatives?

- Answer : Systematic approaches include:

- Dose-response curves : Replicate assays across multiple concentrations to confirm activity thresholds .

- Structural analogs : Compare activity of derivatives with variations in the furan or benzyloxy groups to identify critical pharmacophores .

- Off-target profiling : Use kinase or receptor panels to rule out nonspecific interactions .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound?

- Answer :

- Fragment replacement : Synthesize analogs with modified furan (e.g., thiophene) or piperazine (e.g., morpholine) moieties .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like serotonin receptors .

- Pharmacokinetic profiling : Measure logP (octanol/water partition) and metabolic stability in liver microsomes .

Q. How can researchers validate the reproducibility of analytical methods for this compound?

- Answer :

- Inter-laboratory validation : Share samples with collaborating labs to cross-verify NMR and HPLC data .

- Stability studies : Monitor degradation under stress conditions (e.g., heat, light) via accelerated stability testing .

- Reference standards : Use certified commercial standards (e.g., Sigma-Aldrich) for calibration .

Q. What methodologies are effective for evaluating the compound’s pharmacokinetic properties?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.